
(4-Chlorophenyl)(methoxy)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-methoxybenzyl alcohol is an organic compound with the molecular formula C8H9ClO2. It is also known by its IUPAC name, (4-chloro-2-methoxyphenyl)methanol. This compound is characterized by a benzene ring substituted with a chlorine atom at the 4-position and a methoxy group at the 2-position, along with a hydroxymethyl group. It appears as a pale yellow to yellow crystalline powder or liquid and is soluble in various organic solvents such as ethanol and chloroform .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Chloro-2-methoxybenzyl alcohol can be synthesized through several methods. One common approach involves the alkylation of 4-chloro-2-methoxyphenol with formaldehyde, followed by reduction. Another method includes the Friedel-Crafts acylation of 4-chloro-2-methoxybenzene with an appropriate acyl chloride, followed by reduction of the resulting ketone to the corresponding alcohol .
Industrial Production Methods
In industrial settings, the production of 4-chloro-2-methoxybenzyl alcohol often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-methoxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chloro-2-methoxybenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The compound can be reduced to 4-chloro-2-methoxybenzylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, potassium permanganate
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: 4-Chloro-2-methoxybenzaldehyde
Reduction: 4-Chloro-2-methoxybenzylamine
Substitution: 4-Chloro-2-methoxybenzyl chloride or bromide
Aplicaciones Científicas De Investigación
4-Chloro-2-methoxybenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and as a building block in the manufacture of polymers and resins
Mecanismo De Acción
The mechanism of action of 4-chloro-2-methoxybenzyl alcohol involves its interaction with specific molecular targets. For instance, in biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations that can be studied to understand enzyme kinetics and mechanisms. The compound’s effects are mediated through its functional groups, which participate in various chemical reactions, influencing its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-nitrobenzyl alcohol
- 3-Chloro-4-methoxybenzyl alcohol
- 4-Methoxybenzyl alcohol
- 2,4-Dichlorobenzyl alcohol
Comparison
4-Chloro-2-methoxybenzyl alcohol is unique due to the presence of both a chlorine atom and a methoxy group on the benzene ring, which influences its chemical reactivity and physical properties. Compared to similar compounds, it offers distinct advantages in specific synthetic applications, such as its ability to undergo selective reactions due to the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methoxy group .
Propiedades
Fórmula molecular |
C8H9ClO2 |
|---|---|
Peso molecular |
172.61 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-methoxymethanol |
InChI |
InChI=1S/C8H9ClO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5,8,10H,1H3 |
Clave InChI |
QEWWGJPMLSZMJU-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=CC=C(C=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


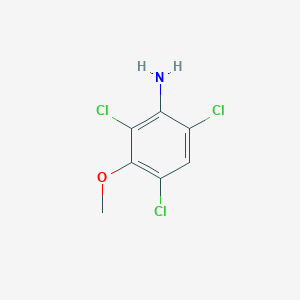
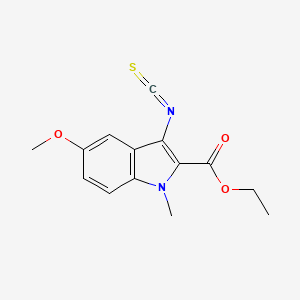
![N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12501105.png)
![2-[(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine](/img/structure/B12501110.png)
![N-{[3-(4-bromophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B12501118.png)

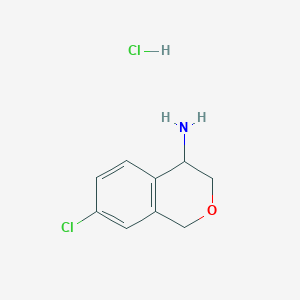
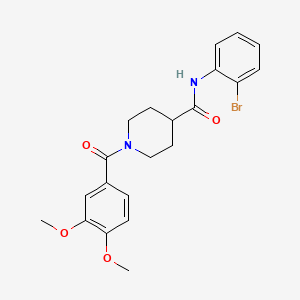

![{1-[N-(2-methylpropyl)-4-aminobenzenesulfonamido]-3-{[(oxolan-3-yloxy)carbonyl]amino}-4-phenylbutan-2-yl}oxyphosphonic acid](/img/structure/B12501156.png)

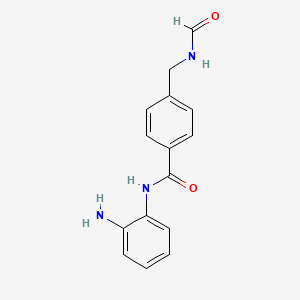
![Methyl 5-({4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12501193.png)
![3-{[(2,4-Dichlorophenyl)carbonyl]amino}benzoic acid](/img/structure/B12501195.png)
